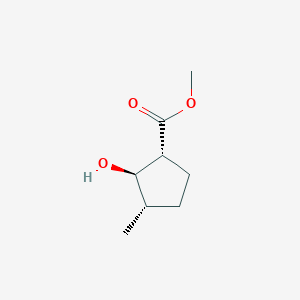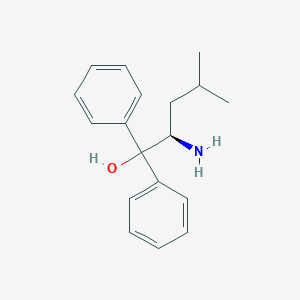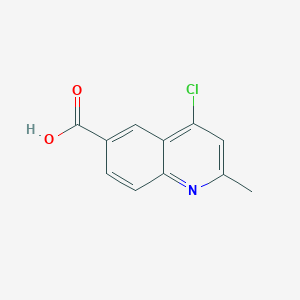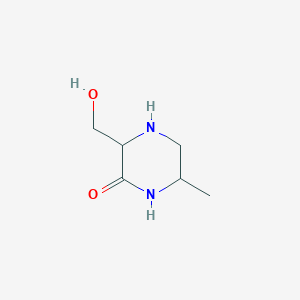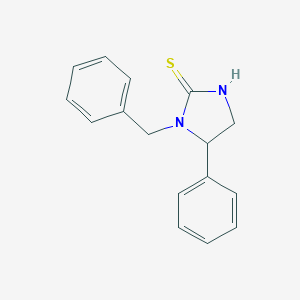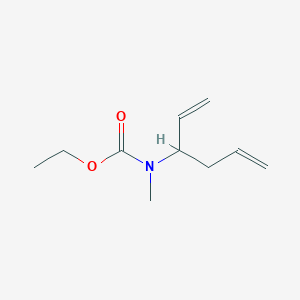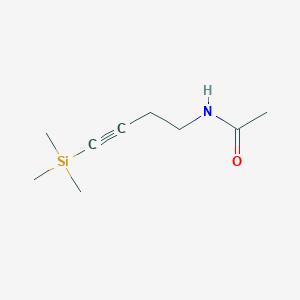
N-(4-trimethylsilylbut-3-ynyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Trimethylsilyl)-3-butynyl]acetamide: is an organic compound that features a trimethylsilyl group attached to a butynyl chain, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trimethylsilyl)-3-butynyl]acetamide typically involves the reaction of 4-(Trimethylsilyl)-3-butyn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of N-[4-(Trimethylsilyl)-3-butynyl]acetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions: N-[4-(Trimethylsilyl)-3-butynyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[4-(Trimethylsilyl)-3-butynyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(Trimethylsilyl)-3-butynyl]acetamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The acetamide group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
N-(Trimethylsilyl)acetamide: Shares the trimethylsilyl and acetamide groups but lacks the butynyl chain.
4-(Trimethylsilyl)-3-butyn-1-ol: Contains the trimethylsilyl and butynyl groups but lacks the acetamide group.
Uniqueness: N-[4-(Trimethylsilyl)-3-butynyl]acetamide is unique due to the combination of the trimethylsilyl, butynyl, and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
183208-72-2 |
|---|---|
Fórmula molecular |
C9H17NOSi |
Peso molecular |
183.32 g/mol |
Nombre IUPAC |
N-(4-trimethylsilylbut-3-ynyl)acetamide |
InChI |
InChI=1S/C9H17NOSi/c1-9(11)10-7-5-6-8-12(2,3)4/h5,7H2,1-4H3,(H,10,11) |
Clave InChI |
JDGWHYHCAOIXOD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC#C[Si](C)(C)C |
SMILES canónico |
CC(=O)NCCC#C[Si](C)(C)C |
Sinónimos |
Acetamide, N-[4-(trimethylsilyl)-3-butynyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
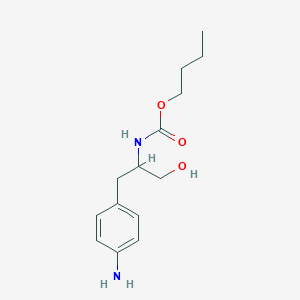
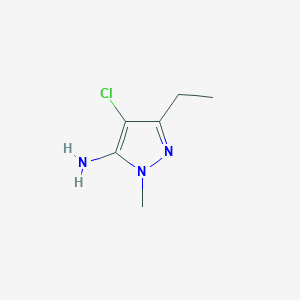
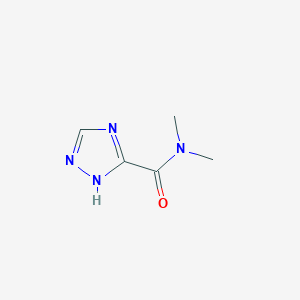

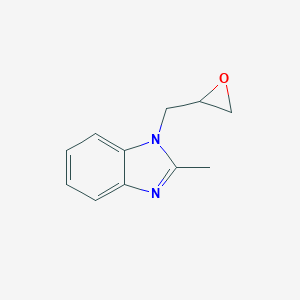

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
